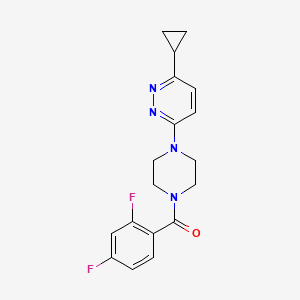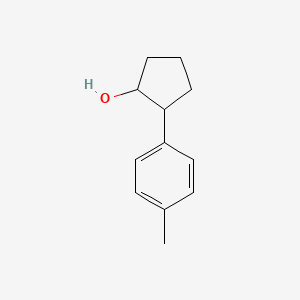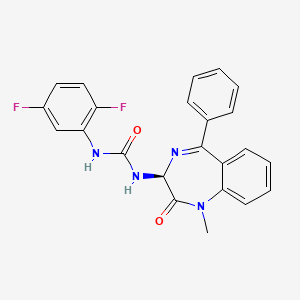
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea is a useful research compound. Its molecular formula is C23H18F2N4O2 and its molecular weight is 420.42. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Targeting and Tumor Imaging
The compound's derivative, specifically designed as a radioiodinated benzodiazepine, has shown promise in tumor targeting and imaging. It has been characterized as a high affinity selective antagonist at cholecystokinin types 1 and 2 (CCK1 and CCK2) receptors. This property makes it suitable for identifying receptor binding sites in tumors more effectively than some peptidic CCK agonists, especially in vitro receptor autoradiography, highlighting its potential for in vivo tumor imaging applications (Akgün et al., 2009).
Anticancer Agents
Another derivative of the compound has been synthesized and evaluated for its antiproliferative activities against melanoma and hematopoietic cell lines, showing potent activities that surpassed those of sorafenib, a standard reference. This demonstrates its potential as a multi-protein kinase inhibitor for cancer therapeutics, indicating a promising avenue for further development in cancer treatment (Lee et al., 2018).
Gamma-Secretase Inhibition for Alzheimer's Disease
In the context of Alzheimer's disease, a specific derivative has been developed as a highly potent gamma-secretase inhibitor. This inhibitor has demonstrated excellent in vitro potency, suggesting its utility in treating Alzheimer's by potentially slowing the disease's progression through the modulation of gamma-secretase activity (Churcher et al., 2003).
Antimicrobial and Antiglycation Properties
Natural compounds from the Red Sea sponge Hemimycale aff arabica, related structurally to the discussed compound, have shown high potency as antiglycated agents. These compounds' molecular docking studies indicate their efficiency as hypoglycemic agents, alongside exhibiting no cytotoxicity against a model of the normal cell line, suggesting their potential in managing diabetes-related complications and antimicrobial applications (Shaaban et al., 2018).
Radioisotope Labeling for Research
The synthesis of radioisotope-labeled compounds, such as N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2 carboxamide-[14C-carboxy], underlines the compound's utility in scientific research, specifically for studying CCK-A antagonists (Saemian et al., 2012).
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-13-15(24)11-12-17(18)25/h2-13,21H,1H3,(H2,26,28,31)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPDOEYWPALUTL-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2,5-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1Z)-{[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B2811243.png)
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)

![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2811247.png)
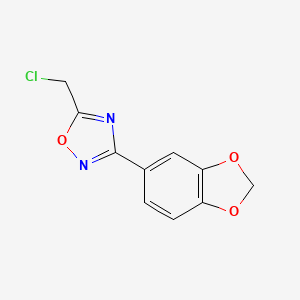
![1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one](/img/structure/B2811249.png)

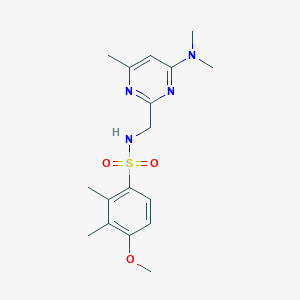
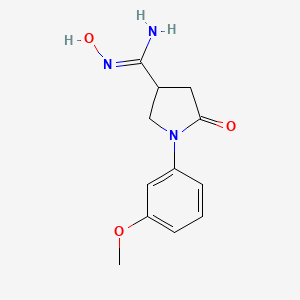
![5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2811253.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2811255.png)
